molecular formula C13H14F2N2O B6642203 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile

3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile

Numéro de catalogue B6642203
Poids moléculaire: 252.26 g/mol
Clé InChI: KVDBSUCQOHZNAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile is a chemical compound that is used in scientific research. It is also known as JNJ-42153605 and is a selective antagonist of the kappa opioid receptor.

Mécanisme D'action

The mechanism of action of 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile involves the selective antagonism of the kappa opioid receptor. The kappa opioid receptor is a G protein-coupled receptor that is involved in the regulation of pain, stress, and mood. The selective antagonism of the kappa opioid receptor by 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile has been shown to produce antidepressant and anxiolytic effects in animal models.
Biochemical and physiological effects:
The biochemical and physiological effects of 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile are related to its mechanism of action. The selective antagonism of the kappa opioid receptor by 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile has been shown to produce antidepressant and anxiolytic effects in animal models. Additionally, 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile has been shown to produce antinociceptive effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile in lab experiments is its selectivity for the kappa opioid receptor. This allows for the study of the specific effects of kappa opioid receptor antagonism. One limitation of using 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile in lab experiments is that it may not accurately reflect the effects of kappa opioid receptor antagonism in humans.

Orientations Futures

There are several future directions for the study of 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile. One direction is the study of its effects on other systems in addition to the kappa opioid receptor system. Another direction is the study of its effects in human subjects. Additionally, the development of more selective and potent kappa opioid receptor antagonists may lead to new treatments for depression, anxiety, and pain.

Méthodes De Synthèse

The synthesis of 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile involves several steps. The first step is the synthesis of 3,5-difluoro-4-nitrobenzonitrile, which is then reduced to 3,5-difluoro-4-aminobenzonitrile. The next step involves the reaction of 3,5-difluoro-4-aminobenzonitrile with 3-(1-hydroxyethyl)pyrrolidine to form 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile.

Applications De Recherche Scientifique

3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile is used in scientific research to study the kappa opioid receptor. The kappa opioid receptor is a G protein-coupled receptor that is involved in the regulation of pain, stress, and mood. The selective antagonism of the kappa opioid receptor by 3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile has been shown to produce antidepressant and anxiolytic effects in animal models.

Propriétés

IUPAC Name

3,5-difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O/c1-8(18)10-2-3-17(7-10)13-11(14)4-9(6-16)5-12(13)15/h4-5,8,10,18H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDBSUCQOHZNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C2=C(C=C(C=C2F)C#N)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.